molecular formula C12H15ClN4OS B2593422 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride CAS No. 1179438-50-6

2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride

Cat. No. B2593422
CAS RN: 1179438-50-6
M. Wt: 298.79
InChI Key: IUTDSRPFQKXACE-UHFFFAOYSA-N
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Description

2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride, also known as TTA-HCl, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTA-HCl is a potent and selective agonist of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in regulating glucose and lipid metabolism.

Mechanism of Action

2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride activates PPARγ by binding to the ligand-binding domain of the receptor, leading to a conformational change that allows the receptor to interact with coactivator proteins and initiate transcription of target genes. The activation of PPARγ by 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride leads to a variety of physiological effects, including increased insulin sensitivity, improved glucose uptake, and decreased inflammation.
Biochemical and physiological effects:
2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride has been shown to have a variety of biochemical and physiological effects, including improved glucose and lipid metabolism, decreased inflammation, and increased insulin sensitivity. 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride in lab experiments is its selectivity and potency as a PPARγ agonist. 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride is also relatively stable and easy to synthesize, making it a valuable tool for studying the role of PPARγ in various physiological processes. However, one limitation of using 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride is its potential toxicity, especially at high doses. Researchers must take care to use appropriate dosages and to monitor for any adverse effects.

Future Directions

There are several potential future directions for research on 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride and its applications in scientific research. One area of interest is the role of PPARγ in cancer, as several studies have suggested that PPARγ agonists may have anti-tumor effects. Another area of interest is the potential use of 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride as a therapeutic agent for metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to fully understand the mechanisms of action of 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride and its effects on various physiological processes.

Synthesis Methods

2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenylacetonitrile with thiourea and hydrazine hydrate to form 4-(3,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, which is then reacted with ethyl chloroacetate to form 2-((4H-1,2,4-triazol-3-yl)thio)acetamide. The final product, 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride, is obtained by reacting 2-((4H-1,2,4-triazol-3-yl)thio)acetamide with hydrochloric acid.

Scientific Research Applications

2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride has been used extensively in scientific research to study the role of PPARγ in various physiological processes. PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride has been shown to activate PPARγ in a selective and potent manner, making it a valuable tool for studying the role of PPARγ in various physiological processes.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS.ClH/c1-8-3-4-10(5-9(8)2)15-11(17)6-18-12-13-7-14-16-12;/h3-5,7H,6H2,1-2H3,(H,15,17)(H,13,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTDSRPFQKXACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NN2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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